2-Propen-1-ol, 2-iodo-, acetate
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Overview
Description
2-Propen-1-ol, 2-iodo-, acetate is an organic compound with the molecular formula C5H7IO2 and a molecular weight of 226.01235 g/mol . This compound is characterized by the presence of an iodine atom attached to the propenyl group and an acetate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-iodo-, acetate can be achieved through several methods. One common approach involves the iodination of 2-Propen-1-ol followed by esterification with acetic acid. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 2-iodo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-Propen-1-ol, 2-iodo-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, 2-iodo-, acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The acetate ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propenyl group .
Comparison with Similar Compounds
Similar Compounds
1-Propen-2-ol, acetate: Similar structure but lacks the iodine atom.
2-Propen-1-ol: Lacks both the iodine atom and the acetate ester group.
Allyl alcohol: Similar propenyl group but without the iodine and acetate ester .
Uniqueness
2-Propen-1-ol, 2-iodo-, acetate is unique due to the presence of both the iodine atom and the acetate ester group. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
791845-53-9 |
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Molecular Formula |
C5H9IO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
acetic acid;2-iodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H5IO.C2H4O2/c1-3(4)2-5;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
InChI Key |
PQWZZFKGGMLQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=C(CO)I |
Origin of Product |
United States |
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